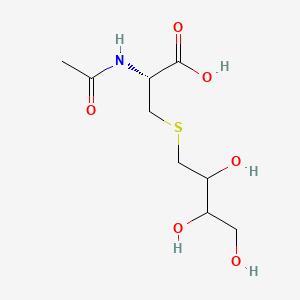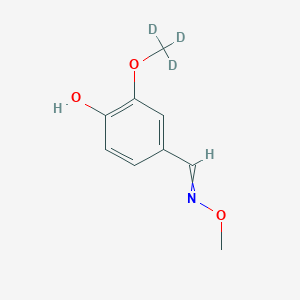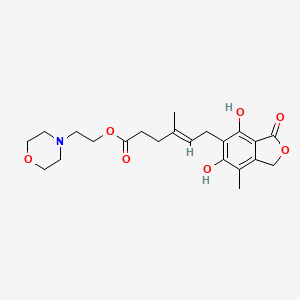
O-Desmethyl mycophenolate mofetil
説明
O-Desmethyl mycophenolate mofetil is a derivative of mycophenolate mofetil, an immunosuppressive drug commonly used to prevent organ rejection in transplant patients. This compound is a metabolite formed when mycophenolate mofetil undergoes metabolic processes in the body. It retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.
科学的研究の応用
O-Desmethyl mycophenolate mofetil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil and its metabolites.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Target of Action
O-Desmethyl Mycophenolate Mofetil, also known as Mycophenolate Mofetil, primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes .
Mode of Action
this compound acts as a noncompetitive, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, it depletes guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes and inhibiting cell-mediated immune responses and antibody formation . It also inhibits the glycosylation and expression of adhesion molecules, and the recruitment of lymphocytes and monocytes into sites of inflammation .
Biochemical Pathways
The inhibition of IMPDH by this compound disrupts the purine synthesis pathway . This results in the depletion of guanosine nucleotides, which are necessary for DNA and RNA synthesis. Consequently, the proliferation of T and B lymphocytes is suppressed, leading to a decrease in immune responses .
Pharmacokinetics
Upon oral administration, this compound is rapidly absorbed and undergoes extensive presystemic de-esterification to form the active metabolite, mycophenolic acid . The bioavailability of mycophenolic acid after administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, mycophenolic acid is up to 97% albumin-bound .
Result of Action
The action of this compound leads to a decrease in the number of B and T cells, two types of white blood cells that cause inflammation and damage in various conditions . This results in a reduction of immune responses, making it an effective immunosuppressant used to prevent organ rejection after transplantation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of mycophenolic acid is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take the medication on an empty stomach to increase absorption . To improve gastrointestinal tolerability, the medication may be taken with meals at consistent times each day .
生化学分析
Biochemical Properties
O-Desmethyl Mycophenolate Mofetil interacts with various enzymes and proteins. It is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides . This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools and inhibits the proliferation of lymphocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It specifically blocks the proliferation of B and T lymphocytes via inhibition of inosine-5-monophosphate dehydrogenase . It also interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It preferentially binds to the enzyme IMPDH after substrates, perhaps to an enzyme-IMP-NAD ternary complex or to an enzyme-XMP binary complex in the product side of the reaction .
Temporal Effects in Laboratory Settings
Over time, this compound can cause significant gastrointestinal (GI) adverse effects . The interplay among this compound, gut microbiota, and metabolic pathways contributes to these GI side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High-dose MMF was more potent than the lower dose for NMOSD patients, with 1750 mg of daily MMF being the recommended dosage for Chinese patients with NMOSD .
Metabolic Pathways
This compound is involved in several metabolic pathways. It affects several kinds of amino acid metabolic pathways, and Phenylalanine, tyrosine and tryptophan biosynthesis; Valine, leucine and isoleucine biosynthesis; Galactose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Following oral administration, the enteric-coated mycophenolate sodium is mainly absorbed in the small intestine where it is easily dissolved in the neutral pH of intestine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl mycophenolate mofetil typically involves the demethylation of mycophenolate mofetil. One common method is the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
O-Desmethyl mycophenolate mofetil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
類似化合物との比較
Similar Compounds
Mycophenolate mofetil: The parent compound, widely used as an immunosuppressant.
Mycophenolic acid: The active metabolite of mycophenolate mofetil, responsible for its pharmacological effects.
Enteric-coated mycophenolate sodium: A formulation designed to reduce gastrointestinal side effects.
Uniqueness
O-Desmethyl mycophenolate mofetil is unique due to its specific metabolic pathway and its potential for reduced side effects compared to its parent compound. Its distinct pharmacokinetic properties make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXAMBOYWULFX-LZWSPWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157454 | |
| Record name | O-Desmethyl mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322681-36-6 | |
| Record name | O-Desmethyl mycophenolate mofetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethyl mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



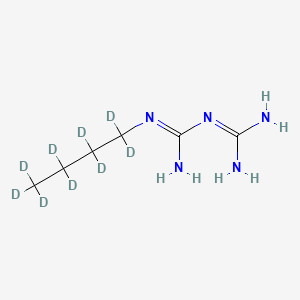


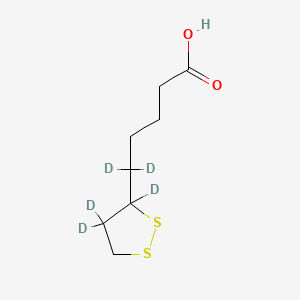

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
